Lucenin 1

Catalog No.
S12850757
CAS No.
M.F
C26H28O15
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucenin 1

Product Name

Lucenin 1

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1

InChI Key

WYYFCTVKFALPQV-MCIQUCDDSA-N

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Lucenin-1 is a natural product found in Adonis vernalis with data available.

Lucenin 1 is a flavonoid compound classified as a C-glycosylflavone, specifically a type of flavonoid glycoside. It is primarily isolated from the aerial parts of the plant Erucaria microcarpa Boiss and has been found in other sources such as the leaves of Tetrastigma hemsleyanum. The molecular formula for Lucenin 1 is C26H28O15C_{26}H_{28}O_{15}, with a molecular weight of approximately 580.49 g/mol. Its structure features multiple hydroxyl groups, contributing to its biological activity and solubility in various solvents.

, including:

  • Oxidation: This reaction can lead to the formation of various oxidation products, including quinones.
  • Reduction: Lucenin 1 can be reduced to yield its corresponding reduced forms.
  • Substitution: Substitution reactions may occur at the hydroxyl groups present in its structure.

These reactions are essential for understanding the compound's reactivity and potential applications in various fields, particularly in antioxidant activities where it scavenges free radicals and reduces oxidative stress .

Lucenin 1 exhibits notable biological activities, particularly:

  • Antioxidant Properties: It effectively scavenges free radicals, thereby reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects: Research indicates that Lucenin 1 may help mitigate inflammation, making it a candidate for therapeutic applications in inflammatory conditions.
  • Neuroprotective Potential: Studies have suggested that Lucenin 1 may play a role in protecting neuronal cells from oxidative damage, offering potential benefits in neurodegenerative diseases such as Parkinson's disease .

Lucenin 1 can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting Lucenin 1 from natural sources like the leaves of Tetrastigma hemsleyanum using solvent extraction and chromatographic techniques to isolate and purify the compound .
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions using specific sugar donors under controlled conditions to achieve the desired C-glycosylation pattern characteristic of Lucenin 1.

Lucenin 1 has numerous applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in developing drugs aimed at treating chronic diseases and neurodegenerative disorders.
  • Nutraceuticals: As a natural antioxidant, it is considered for inclusion in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it valuable in cosmetic formulations aimed at protecting skin from oxidative damage caused by environmental factors.

Research into the interaction of Lucenin 1 with biological targets has revealed its capability to interact with reactive oxygen species and reactive nitrogen species. These interactions are crucial for its antioxidant mechanism, allowing it to neutralize harmful free radicals effectively. Studies have also explored its potential synergistic effects when combined with other antioxidants or therapeutic agents .

Lucenin 1 shares similarities with several other C-glycosylflavones. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesBiological ActivityUnique Aspects
Lucenin 1C-glycosylflavone with multiple hydroxylsAntioxidant, anti-inflammatoryPotent neuroprotective potential
Lucenin 2Similar C-glycosylation but different positionsAntioxidantDifferent glycosylation pattern
Vicenin-2C-glycosylflavoneAntioxidantVariations in glycosylation sites
IsoorientinMono-C-glycosylflavoneAntioxidantDifferent glycosylation site

Lucenin 1 stands out due to its potent antioxidant capacity and potential applications in treating neurodegenerative diseases. Its unique structural characteristics contribute significantly to its biological activities, making it a valuable subject for further research and application development .

Lucenin 1 represents a distinctive flavonoid compound characterized by its complex molecular architecture and unique structural features [1]. The compound exhibits the molecular formula C₂₆H₂₈O₁₅, with a molecular weight of 580.49 grams per mole and an exact mass of 580.142820226 atomic mass units [1] [6]. This chemical entity is formally classified as a flavonoid 8-carbon-glycoside, specifically belonging to the broader category of carbon-glycosylflavones [7].

The systematic International Union of Pure and Applied Chemistry nomenclature for Lucenin 1 is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one [1] [14]. The compound is registered under Chemical Abstracts Service number 35927-39-0 and maintains PubChem Compound Identifier 44257923 [1] [6].

The atomic connectivity pattern reveals a sophisticated arrangement where the core flavone structure serves as the backbone for sugar attachment [1] [7]. The fundamental architecture consists of a luteolin aglycone framework bearing two distinct sugar moieties attached through carbon-carbon glycosidic bonds [4] . The heavy atom count totals 41 atoms, with 11 hydrogen bond donors and 15 hydrogen bond acceptors contributing to the compound's physicochemical properties [14].

Table 1: Molecular Formula and Basic Properties of Lucenin 1

PropertyValue
Molecular FormulaC₂₆H₂₈O₁₅
Molecular Weight (g/mol)580.49
Exact Mass (g/mol)580.142820226
CAS Number35927-39-0
PubChem CID44257923
Number of Heavy Atoms41
Number of Hydrogen Bond Donors11
Number of Hydrogen Bond Acceptors15
Number of Rotatable Bonds4
Topological Polar Surface Area267.00 Ų

The topological polar surface area measures 267.00 square angstroms, while the calculated partition coefficient demonstrates a negative value of -2.50, indicating the compound's hydrophilic nature and favorable water solubility characteristics [14]. The structural framework contains four rotatable bonds, contributing to conformational flexibility while maintaining overall molecular rigidity [14].

Carbon-Glycosylation Patterns and Isomeric Variations

The carbon-glycosylation pattern of Lucenin 1 represents a fundamental distinguishing feature that sets it apart from other flavonoid glycosides [4] [13]. Unlike oxygen-linked glycosides, carbon-glycosides exhibit remarkable stability due to the direct carbon-carbon bond formation between the sugar moieties and the flavone backbone [13] [20]. This structural characteristic renders Lucenin 1 resistant to enzymatic hydrolysis by conventional glycosidases [13].

Lucenin 1 specifically features a unique 6-carbon-xylosyl-8-carbon-glucosyl substitution pattern on the luteolin aglycone [4] [7]. The compound contains a β-D-xylopyranoside unit attached at position 6 and a β-D-glucopyranoside unit linked at position 8 of the flavone A-ring [1] [14]. This particular arrangement creates a distinctive isomeric variation within the lucenin family of compounds [4] [5].

The stereochemical configuration at both anomeric centers adopts the β-orientation, which is characteristic of naturally occurring carbon-glycosylflavones [13] [18]. The xylose unit at position 6 maintains the (2S,4S,5R)-configuration, while the glucose moiety at position 8 exhibits the (2S,4R,5S)-stereochemical arrangement [1] [14]. These specific configurations contribute to the compound's unique three-dimensional architecture and biological properties [13].

Table 2: Comparative Analysis of Lucenin 1 with Related Flavone Carbon-glycosides

CompoundMolecular FormulaMolecular WeightAglyconeGlycosylation PatternSugar Units
Lucenin 1C₂₆H₂₈O₁₅580.49Luteolin6-C-xylosyl-8-C-glucosylGlucose + Xylose
Lucenin 2C₂₇H₃₀O₁₆610.52Luteolin6,8-di-C-glucosylGlucose + Glucose
Lucenin 3C₂₆H₂₈O₁₅580.49Luteolin6-C-glucosyl-8-C-xylosylGlucose + Xylose
Vicenin-2C₂₇H₃₀O₁₅594.52Apigenin6,8-di-C-glucosylGlucose + Glucose

The isomeric relationship between Lucenin 1 and Lucenin 3 demonstrates the positional specificity of carbon-glycosylation [4] [5]. While both compounds share identical molecular formulas and molecular weights, they differ in the positional arrangement of their sugar substituents [15]. Lucenin 3 features the inverse pattern with glucose at position 6 and xylose at position 8, creating distinct stereochemical and conformational properties [15].

The biosynthetic pathway for carbon-glycosylflavone formation involves specialized carbon-glycosyltransferase enzymes that catalyze the direct attachment of sugar moieties to the flavone nucleus [20]. These enzymes demonstrate remarkable regioselectivity, determining the specific positions where glycosylation occurs and contributing to the observed isomeric diversity within the lucenin family [20].

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of Lucenin 1 reflect the complex interplay between the flavone backbone and its attached sugar substituents [14] [22]. The molecular architecture exhibits a predominantly planar arrangement of the flavone core, with minimal deviation from coplanarity between the A, B, and C rings [28]. This planarity results from extensive π-electron delocalization across the aromatic system and stabilizing intramolecular hydrogen bonding interactions [28].

The dihedral angle between the B-ring and the plane formed by the A and C rings measures approximately 0 to 20 degrees, characteristic of flavonoids containing hydroxyl groups at position 3 [28]. The presence of the 5-hydroxyl group enables the formation of an intramolecular hydrogen bond with the 4-carbonyl oxygen, further stabilizing the planar conformation [28]. This structural feature contrasts with flavonoids lacking the 3-hydroxyl group, which typically exhibit dihedral angles around 20 degrees [28].

Table 3: Stereochemical Properties and Three-Dimensional Features of Lucenin 1

Stereochemical FeatureDescription
C-6 GlycosylationXylose attached via C-glycosidic bond
C-8 GlycosylationGlucose attached via C-glycosidic bond
Sugar Configuration at C-6β-D-xylopyranoside
Sugar Configuration at C-8β-D-glucopyranoside
Anomeric Configuration (C-6)β-configuration
Anomeric Configuration (C-8)β-configuration
Ring ConformationPyranose rings in chair conformation
Molecular PlanarityNear-planar due to conjugation
Dihedral Angle (B-ring to A,C rings)Approximately 0-20°
Intramolecular Hydrogen BondingPresent between 5-OH and 4-carbonyl

The attached sugar moieties adopt stable chair conformations characteristic of pyranose rings [14] [17]. The β-D-xylopyranoside unit at position 6 and the β-D-glucopyranoside unit at position 8 extend from the flavone plane, creating a three-dimensional molecular architecture that influences the compound's solubility and intermolecular interactions [14]. The hydroxyl groups on both sugar units participate in extensive hydrogen bonding networks, contributing to the compound's hydrophilic character [13].

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shift patterns that confirm the stereochemical assignments [4] [17]. The anomeric protons of both sugar units appear as distinct signals in the ¹H nuclear magnetic resonance spectrum, with the C-6 xylose anomeric proton typically resonating around 4.97 parts per million [20]. The ¹³C nuclear magnetic resonance spectrum displays the anomeric carbons at approximately 76.1 parts per million, consistent with β-glycosidic linkages [20].

The conformational flexibility of Lucenin 1 remains limited due to the rigid flavone backbone and the constrained orientations of the carbon-linked sugar substituents [22] [28]. Molecular dynamics simulations and computational studies indicate that the compound maintains a relatively stable conformation in solution, with minor fluctuations around the equilibrium geometry [22]. The torsional barriers for rotation around the carbon-carbon glycosidic bonds are significant, ranging from 3.4 to 5.7 kilocalories per mole, contributing to conformational stability [28].

Comparative Structural Analysis With Related Flavones

The structural comparison of Lucenin 1 with related flavone compounds reveals distinctive features that distinguish it within the broader flavonoid family [22] [24]. When compared to simple flavones such as luteolin, Lucenin 1 exhibits significantly enhanced molecular complexity due to its carbon-glycosylation pattern [24]. The attachment of sugar moieties substantially increases the molecular weight from 286 atomic mass units for luteolin to 580.49 atomic mass units for Lucenin 1 [24].

The presence of multiple hydroxyl groups in Lucenin 1, totaling eleven hydrogen bond donors, contrasts markedly with the five hydroxyl groups present in the parent luteolin structure [24]. This increase in hydrogen bonding capacity directly correlates with enhanced hydrophilicity and altered pharmacokinetic properties compared to the aglycone [24]. The topological polar surface area expansion from approximately 111 square angstroms in luteolin to 267 square angstroms in Lucenin 1 demonstrates the profound impact of glycosylation on molecular polarity [14].

Comparative analysis with other carbon-glycosylflavones reveals the unique positioning of Lucenin 1 within this specialized class [22] [24]. Unlike mono-carbon-glycosides such as vitexin and isovitexin, which contain single glucose units, Lucenin 1 features dual sugar substitution with different monosaccharide types [24]. This structural characteristic places it in the di-carbon-glycoside category alongside compounds such as Lucenin 2 and vicenin-2 [4] [5].

The structural relationship between Lucenin 1 and Lucenin 2 demonstrates the impact of sugar identity on molecular properties [4] [5]. While both compounds share the same substitution pattern at positions 6 and 8, the replacement of xylose with glucose in Lucenin 2 results in a molecular weight increase to 610.52 atomic mass units and an additional carbon and two oxygen atoms [5]. This modification affects the compound's three-dimensional structure and potential biological interactions [5].

The aromatic substitution pattern in the B-ring of Lucenin 1 matches that of luteolin-derived compounds, featuring hydroxyl groups at positions 3' and 4' [22] [24]. This ortho-dihydroxyl arrangement in the B-ring contributes significantly to the compound's antioxidant potential and distinguishes it from apigenin-derived carbon-glycosides such as vitexin and vicenin-2, which lack the 3'-hydroxyl group [24]. Research demonstrates that luteolin and its carbon-glycoside derivatives exhibit superior antioxidant activity compared to apigenin-based compounds, attributed to the additional hydroxyl functionality [24].

The carbon-glycosidic linkages in Lucenin 1 provide exceptional stability compared to oxygen-glycosidic bonds found in conventional flavonoid glycosides [13] [20]. This structural feature renders the compound resistant to acid hydrolysis and enzymatic degradation, characteristics that distinguish carbon-glycosylflavones from their oxygen-linked counterparts [13]. The stability of the carbon-carbon bonds connecting the sugar moieties to the flavone nucleus ensures structural integrity under physiological conditions [13].

Research Findings

  • Transcriptional abundance of TaCGT in wheat flag leaves positively correlates (R² = 0.72) with Lucenin 1 levels across 12 cultivars [1].
  • Targeted silencing of OsCGT in rice hairy roots abolishes di-C-glycosyl flavone formation, confirming the enzyme as the biosynthetic gatekeeper [1].
  • Isotope-feeding experiments with [U-¹³C]-glucose demonstrate direct incorporation of labelled carbon into both sugar residues of Lucenin 1 in Mentha spicata, indicating UDP-glucose and UDP-xylose as immediate donors [4].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

580.14282018 g/mol

Monoisotopic Mass

580.14282018 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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